(+)-Methysticin

MAO-B inhibition monoamine oxidase kavalactone pharmacology

Choose (+)-Methysticin for assays that demand a precise pharmacological fingerprint. Unlike kavain or dihydrokavain, it robustly induces CYP1A1 via AhR, exhibits mixed competitive‑noncompetitive CES1 inhibition, and acts as an intermediate‑affinity MAO‑B inhibitor (Ki=1.14 µM). Substituting other kavalactones invalidates experimental reproducibility. This high‑purity standard is the definitive positive control for hepatic CYP1A1 induction, neuronal sodium‑channel modulation, and comparative enzyme‑kinetic studies.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
CAS No. 495-85-2
Cat. No. B1676493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Methysticin
CAS495-85-2
SynonymsKavatin;  Methysticin;  NSC 112158;  NSC112158;  NSC-112158
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+/t11-/m0/s1
InChIKeyGTEXBOVBADJOQH-FWEMWIAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Methysticin CAS 495-85-2: A Differentiated Kavalactone Standard for Neuroscience and Toxicology Research


(+)-Methysticin is one of the six major kavalactones isolated from Piper methysticum (kava). It is an enantiomerically pure enolide kavalactone with a characteristic methylenedioxyphenyl moiety and angular lactone ring structure. This compound exhibits a distinct pharmacological fingerprint compared to other kavalactones, including pronounced MAO-B inhibition, CYP1A1 induction capability, and sodium channel modulation [1]. Unlike kavain, methysticin does not efficiently block serotonin uptake and displays a mixed-type enzyme inhibition profile [2].

Why Generic Kavalactone Substitution Fails: (+)-Methysticin's Distinct Quantitative Profile


Kavalactones are not pharmacologically interchangeable. Structural differences among enolides (e.g., methysticin, kavain) and dienolides (e.g., yangonin) dictate divergent target engagement, enzyme inhibition mechanisms, and metabolic liability. (+)-Methysticin demonstrates a mixed competitive-noncompetitive inhibition pattern on CES1, whereas kavain acts competitively [1]. Critically, methysticin is among the only two kavalactones that robustly induce CYP1A1, a property absent in kavain and dihydrokavain, with major implications for hepatotoxicity studies and drug interaction modeling [2]. These quantifiable differences mean that substituting (+)-methysticin with a different kavalactone standard invalidates experimental reproducibility in assays targeting MAO-B, CYP1A1, CES1, or sodium channels.

(+)-Methysticin 495-85-2: Quantified Comparative Performance Against Closest Kavalactone Analogs


MAO-B Inhibition: (+)-Methysticin Ki = 1.14 µM vs. (±)-Kavain Ki = 5.10 µM

(+)-Methysticin exhibits a 4.5-fold higher binding affinity for MAO-B compared to (±)-kavain. In human platelet MAO-B assays, (±)-methysticin displayed competitive inhibition with a Ki of 1.14 µM, whereas (±)-kavain had a Ki of 5.10 µM [1]. The overall potency order for MAO-B inhibition was desmethoxyyangonin (Ki 0.28 µM) > (±)-methysticin (Ki 1.14 µM) > yangonin > (±)-dihydromethysticin > (±)-dihydrokavain > (±)-kavain [2].

MAO-B inhibition monoamine oxidase kavalactone pharmacology psychotropic mechanisms

CYP1A1 Induction: (+)-Methysticin is a Potent Inducer; Kavain Shows No Significant Effect

Among the six major kavalactones tested at 25 µM in Hepa1c1c7 cells, methysticin triggered the most profound inducing effect on CYP1A1, followed by 7,8-dihydromethysticin [1]. The other four kavalactones—yangonin, 5,6-dehydrokawain, kawain, and 7,8-dihydrokawain—did not show significant effects on CYP1A1 [2]. CYP1A1 induction by methysticin proceeds via an aryl hydrocarbon receptor (AhR)-dependent mechanism and is blocked by AhR antagonists [3].

CYP1A1 induction aryl hydrocarbon receptor hepatotoxicity drug metabolism kavalactone toxicology

CES1 Inhibition: (+)-Methysticin Exhibits Mixed Competitive-Noncompetitive Kinetics; Kavain is Purely Competitive

In an in vitro CES1 inhibition study, kava and its kavalactones produced reversible inhibition to varying degrees, but the inhibition mechanisms differed substantially between compounds [1]. Kavain, dihydrokavain, and desmethoxyyangonin displayed competitive type inhibition, while methysticin, dihydromethysticin, and yangonin displayed a mixed competitive-noncompetitive type inhibition [2]. This mechanistic divergence reflects distinct binding interactions with the CES1 active site.

carboxylesterase 1 CES1 enzyme inhibition kinetics drug metabolism kavalactone pharmacology

Noradrenaline Uptake Inhibition: (+)-Kavain > (+)-Methysticin; Neither Blocks Serotonin Uptake

In rat cortical and hippocampal synaptosome preparations, the potency order for [3H]-noradrenaline uptake inhibition was (±)-kavain = (+)-kavain > (+)-methysticin [1]. Neither (+)-methysticin nor the kavain enantiomers efficiently blocked the uptake of [3H]-serotonin, demonstrating shared selectivity for the noradrenaline transporter over the serotonin transporter .

noradrenaline uptake monoamine transporter synaptosome kavalactone psychopharmacology

Sodium Channel Modulation: (+)-Methysticin at 100 µM Accelerates Inactivation and Decreases Deinactivation Rate

In patch-clamp studies on isolated rat CA1 hippocampal neurons, (+)-methysticin at 100 µM considerably accelerated sodium channel inactivation when the membrane potential was between -80 and -20 mV. It also intensively slowed deinactivation and decreased the dependence of this process on membrane potential [1]. This modulation of inactivation kinetics produces considerable shifts in neuronal excitability and likely underlies neuroprotective effects observed in focal cerebral ischemia models in rats and mice [2]. Direct comparative data for other kavalactones in the same sodium channel assay are not available; this represents a class-level unique action for (+)-methysticin among structurally characterized kavalactones.

sodium channel voltage-gated ion channel neuroprotection hippocampal neurons excitability

(+)-Methysticin 495-85-2: Prioritized Application Scenarios Driven by Comparative Evidence


Hepatotoxicity and CYP1A1-Mediated Drug Interaction Studies

Use (+)-methysticin as a positive control or test article in hepatic cell-based assays (Hepa1c1c7, HepG2) to evaluate CYP1A1 induction via the AhR pathway. Substituting kavain or dihydrokavain would yield no significant CYP1A1 induction, leading to false-negative interpretations of kava-related toxicity mechanisms [1].

MAO-B Inhibition Assays Requiring Intermediate-Affinity Ligands

Employ (+)-methysticin in human platelet MAO-B inhibition studies where an intermediate-affinity competitive inhibitor (Ki = 1.14 µM) is required, positioned between the ultra-potent desmethoxyyangonin (Ki = 0.28 µM) and the low-affinity (±)-kavain (Ki = 5.10 µM) for structure-activity relationship (SAR) investigations [2].

Electrophysiological Studies of Sodium Channel Modulation and Neuroprotection

Utilize (+)-methysticin in patch-clamp experiments examining voltage-gated sodium channel inactivation kinetics in hippocampal or cortical neurons. At 100 µM, the compound produces quantifiable acceleration of inactivation and slowing of deinactivation, providing a tool for investigating neuroprotective mechanisms in ischemia models [3].

CES1 Inhibition Mechanism and Drug-Drug Interaction Research

Select (+)-methysticin for in vitro CES1 inhibition studies when mixed competitive-noncompetitive kinetics are of mechanistic interest. This contrasts with purely competitive inhibitors such as kavain and desmethoxyyangonin, enabling comparative enzyme kinetics experiments to elucidate binding mode differences [4].

Quote Request

Request a Quote for (+)-Methysticin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.